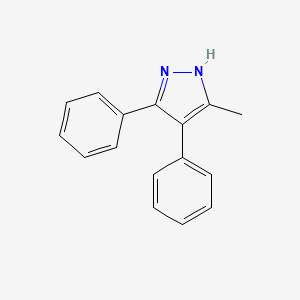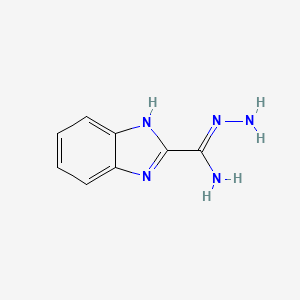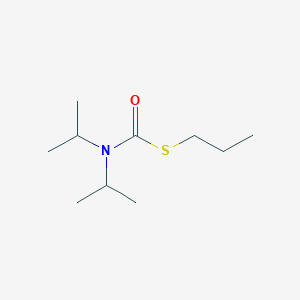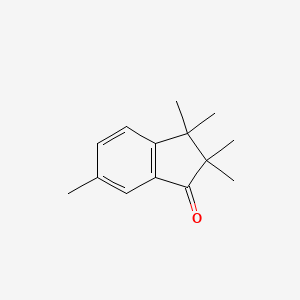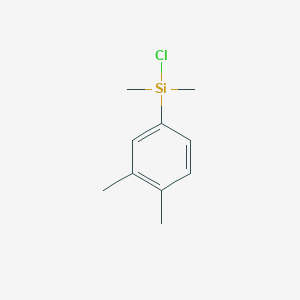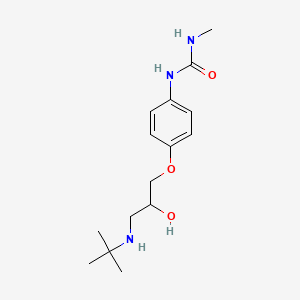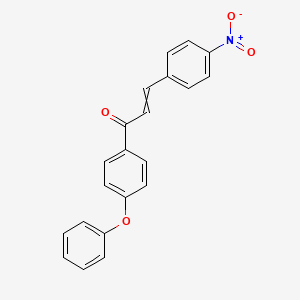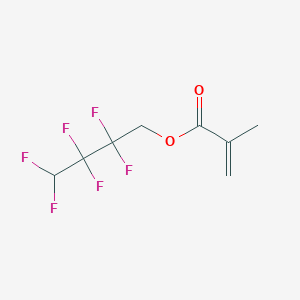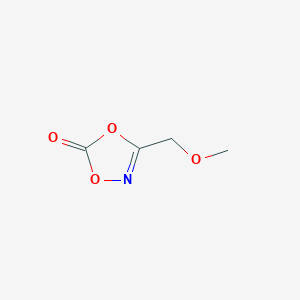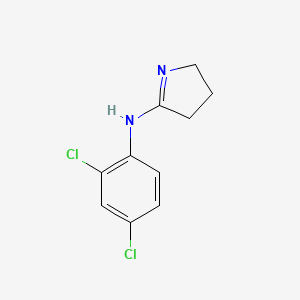
N~1~,N~2~-Didecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Didecylethane-1,2-diamine is an organic compound belonging to the class of diamines Diamines are characterized by the presence of two amine groups attached to an alkane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Didecylethane-1,2-diamine typically involves the reaction of ethylene diamine with decyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Didecylethane-1,2-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~2~-Didecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Didecylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Didecylethane-1,2-diamine involves its interaction with various molecular targets. The long alkyl chains can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the amine groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
N,N’-Dimethylethylenediamine: Features shorter alkyl chains and different reactivity.
N,N-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of decyl groups.
N,N’-Dimesitylethane-1,2-diamine: Contains aromatic mesityl groups, leading to different chemical properties.
Uniqueness: N1,N~2~-Didecylethane-1,2-diamine is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where long-chain diamines are required, such as in the formulation of surfactants and emulsifiers.
Propiedades
Número CAS |
51949-52-1 |
|---|---|
Fórmula molecular |
C22H48N2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
N,N'-didecylethane-1,2-diamine |
InChI |
InChI=1S/C22H48N2/c1-3-5-7-9-11-13-15-17-19-23-21-22-24-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
Clave InChI |
LFWYBWSIDJJHPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCNCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


